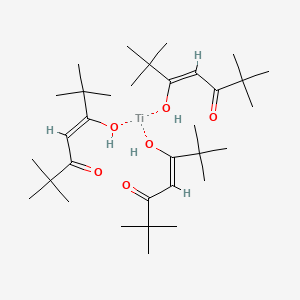
トリス(2,2,6,6-テトラメチル-3,5-ヘプタンジオナト)チタン(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) is a coordination compound where titanium is bonded to three molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
科学的研究の応用
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its anticancer properties and as a drug delivery agent.
Industry: Utilized in the production of advanced materials, such as thin films and coatings, due to its stability and reactivity.
作用機序
Target of Action
Similar compounds like tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(iii) and tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(iii) are known to be precursors for metal-organic chemical vapor deposition .
Biochemical Pathways
Similar compounds have been used in the formation of thin films on substrates , suggesting that it may play a role in material science applications rather than traditional biochemical pathways.
Result of Action
Similar compounds have been used as precursors for the formation of thin films on substrates , suggesting that it may have applications in the creation of specific material structures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) typically involves the reaction of titanium(III) chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is carried out in an inert atmosphere to prevent oxidation of the titanium(III) center. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing, heating, and purification is common in industrial settings.
化学反応の分析
Types of Reactions
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can also be reduced to lower oxidation states.
Substitution: Ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often use other diketones or phosphine ligands under inert conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) complexes, while reduction can produce titanium(II) species.
類似化合物との比較
Similar Compounds
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III)
Uniqueness
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) is unique due to its specific coordination environment and the properties imparted by the titanium center. Compared to its manganese, yttrium, and europium counterparts, the titanium compound exhibits different reactivity and stability, making it suitable for applications where other metal complexes may not perform as effectively.
特性
CAS番号 |
181418-64-4 |
|---|---|
分子式 |
C33H60O6Ti |
分子量 |
600.7 g/mol |
IUPAC名 |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;titanium |
InChI |
InChI=1S/3C11H20O2.Ti/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |
InChIキー |
GDCBFXOQZJSCHZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ti] |
正規SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















